Diacetyl boldine
CAS No.: 72584-75-9
Cat. No.: VC0525861
Molecular Formula: C23H25NO6
Molecular Weight: 411.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72584-75-9 |
---|---|
Molecular Formula | C23H25NO6 |
Molecular Weight | 411.4 g/mol |
IUPAC Name | [(6aS)-9-acetyloxy-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl] acetate |
Standard InChI | InChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1 |
Standard InChI Key | XMEDXTRRSJHOLZ-KRWDZBQOSA-N |
Isomeric SMILES | CC(=O)OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
SMILES | CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Canonical SMILES | CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Diacetyl boldine (C₂₃H₂₅NO₆) is synthesized through the acetylation of boldine, an aporphine alkaloid extracted from the bark of Peumus boldus (boldo tree). The addition of two acetyl groups at positions 1 and 10 of the boldine backbone enhances its lipophilicity, reflected in a log P value of 2.9 . This modification optimizes its interaction with lipid-rich biological membranes, a critical factor for topical and systemic applications.
Table 1: Physicochemical Properties of Diacetyl Boldine
Property | Value | Source |
---|---|---|
Molecular weight | 411.40 g/mol | |
Melting point | 160–162°C | |
Solubility | Soluble in ethanol, DMSO | |
Log P | 2.9 | |
Storage conditions | +2 … +8°C |
Synthesis Pathway
The production of diacetyl boldine involves three key stages:
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Extraction: Boldine is isolated from boldo tree bark using solvent extraction (e.g., ethanol or methanol) followed by column chromatography for purification .
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Acetylation: Boldine undergoes reaction with acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine), introducing acetyl groups at hydroxyl sites .
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Purification: Crystallization or high-performance liquid chromatography (HPLC) ensures ≥95% purity, as required for pharmaceutical applications .
Mechanisms of Biological Action
Tyrosinase Inhibition
Diacetyl boldine exerts a dual inhibitory effect on tyrosinase, the enzyme responsible for melanin synthesis:
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Direct Inhibition: Competes with L-tyrosine for binding at the enzyme’s active site, reducing melanogenesis by 53% in vitro .
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Structural Stabilization: Stabilizes tyrosinase in its inactive conformation, further decreasing enzymatic activity . Clinical trials report a 70% reduction in melanin production in patients with melasma after 12 weeks of topical application .
Antioxidant Activity
The compound scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups, mitigating oxidative stress in dermal fibroblasts. In UV-irradiated skin models, diacetyl boldine reduced lipid peroxidation by 42% compared to untreated controls .
Antimelanoma Effects
Microemulsion formulations of diacetyl boldine exhibit marked cytotoxicity against B16BL6 melanoma cells, with IC₅₀ values of 1 µg/mL (F1 formulation) versus 50 µg/mL for conventional oil-based solutions . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation, evidenced by caspase-3 upregulation .
Pharmacological and Cosmetic Applications
Dermatological Uses
Hyperpigmentation Management: In a double-blind study, a 4% diacetyl boldine cream reduced the Melanin Index by 34% in 89% of participants, outperforming 2% hydroquinone (27% reduction) .
Anti-Aging Formulations: By neutralizing ROS, the compound preserves collagen integrity, reducing wrinkle depth by 22% in photodamaged skin over 8 weeks .
Table 2: Efficacy of Diacetyl Boldine in Clinical Studies
Parameter | Result | Study Duration | Source |
---|---|---|---|
Melanin reduction | 34–70% | 12 weeks | |
Wrinkle depth decrease | 22% | 8 weeks | |
Patient satisfaction | 81% reported brighter skin | 6 weeks |
Oncology Research
Topical microemulsions loaded with diacetyl boldine achieved 98% skin retention in ex vivo models, enabling localized delivery for melanoma therapy . Synergistic effects with paclitaxel enhanced cytotoxicity in multidrug-resistant melanoma lines by 40% .
Formulation Innovations
Microemulsion Systems
A pseudo-ternary phase diagram identified optimal microemulsion compositions comprising medium-chain triglycerides (MCT), lecithin, and Solutol® HS 15. Key outcomes:
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Globule Size: 50 nm with polydispersity index <0.2, ensuring uniform drug distribution .
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Permeation Enhancement: 3.2-fold higher skin retention vs. MCT oil solutions .
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Stability: No phase separation observed over 6 months at 25°C .
Hybrid Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles conjugated with diacetyl boldine demonstrated sustained release over 72 hours, maintaining therapeutic concentrations in epidermal layers .
Comparative Analysis with Alternative Agents
Hydroquinone: While 4% hydroquinone reduces melanin by 40–60%, it causes ochronosis in 10–15% of long-term users. Diacetyl boldine offers comparable efficacy without this risk .
Kojic Acid: Although effective, kojic acid degrades rapidly in formulations. Diacetyl boldine’s acetyl groups confer stability, with a shelf life exceeding 24 months .
Future Research Directions
Combination Therapies
Preliminary data suggest synergy with tranexamic acid, amplifying melanin suppression by 89% in co-culture models . Clinical trials are needed to validate these findings.
Transdermal Delivery Systems
Iontophoretic delivery could enhance penetration for systemic applications, particularly in metastatic melanoma. Early-stage in vitro models show a 4.1-fold flux increase under 0.5 mA/cm² current .
Environmental Impact
Sustainable extraction methods for boldine are under investigation, including enzymatic hydrolysis of boldo tree byproducts, aiming to reduce solvent waste by 75% .
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